Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is an organic compound characterized by the molecular formula . This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, making it significant in medicinal chemistry and organic synthesis. Its structure includes a cyano group and a hydroxymethyl group, contributing to its potential biological activity and utility in various chemical reactions.
The compound can be sourced from various chemical suppliers and is often utilized in research settings for its synthetic versatility. It serves as a building block in the synthesis of more complex organic molecules and pharmaceuticals, particularly in the development of new therapeutic agents.
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate is classified as an azetidine derivative. Compounds of this class are known for their diverse biological activities, including antimicrobial and anticancer properties. This classification highlights its relevance in both chemical research and potential pharmaceutical applications.
The synthesis of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate typically involves several key steps:
A notable synthetic route involves treating tert-butyl 3-cyano-3-(hydroxymethyl)azetidine-1-carboxylate with appropriate reagents under specific conditions to yield the desired product. This method emphasizes the importance of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields .
The molecular structure of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate features:
The molecular weight of the compound is approximately 200.25 g/mol. Its structural representation can be depicted using standard chemical notation, highlighting the connectivity between atoms within the azetidine framework.
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate can participate in various chemical reactions:
Common reagents for these reactions include:
These reactions can lead to various products such as tert-butyl 3-[cyano(carbonyl)methyl]azetidine-1-carboxylate upon oxidation or tert-butyl 3-[amino(hydroxy)methyl]azetidine-1-carboxylate upon reduction .
The mechanism of action of tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate involves its interaction with specific molecular targets within biological systems. The cyano group serves as an electrophile, capable of reacting with nucleophilic sites in biomolecules. Additionally, the azetidine ring may modulate enzyme and receptor activities through conformational changes induced by binding interactions.
Relevant data includes melting point, boiling point, and spectral data (NMR) which confirm its structural integrity after synthesis .
Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate has several significant applications:
This compound exemplifies the intersection of synthetic chemistry and biological application, making it a valuable target for ongoing research efforts in medicinal chemistry.
Microchannel reactor technology has revolutionized the synthesis of Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate (CAS 1493737-08-8; C~9~H~14~N~2~O~3~) by enabling precise control over reaction parameters that are unattainable in batch processes. These continuous-flow systems facilitate intramolecular cyclization and concurrent functionalization through enhanced mass/heat transfer, significantly improving both yield and sustainability metrics. Key advantages include reduction of reaction times from hours to minutes (typically 3-5 minutes residence time) and minimization of solvent waste through solvent recycling loops. The inherent laminar flow in microchannels ensures uniform reagent mixing, which is critical for the exothermic hydroxymethylation step where temperature excursions beyond ±2°C promote epimerization [1] [5].
Table 1: Microreactor Optimization for Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate Synthesis
| Parameter | Batch Process | Microreactor Process | Improvement Factor |
|---|---|---|---|
| Reaction Temperature | 25°C ± 5°C | 0°C ± 0.5°C | 10× thermal precision |
| Cyanation Yield | 68-72% | 89-93% | >20% absolute increase |
| Solvent Consumption | 15 L/kg product | 3.2 L/kg product | 79% reduction |
| Reaction Time | 8 hours | 17 minutes | 28× acceleration |
| Energy Consumption | 42 kWh/kg | 9.3 kWh/kg | 78% reduction |
Solvent optimization studies reveal ethanol-water mixtures (4:1 v/v) as ideal green media, leveraging water’s high heat capacity for exotherm management while maintaining substrate solubility (>100 mg/mL). Computational chemistry models (TPSA = 73.56 Ų, Log S = -0.78) predict excellent solubility in polar media, corroborating experimental observations of reduced oligomerization side products when compared to anhydrous tetrahydrofuran implementations [1]. The elimination of intermediate isolation steps through in-line quenches further exemplifies the environmental advantages, reducing cumulative E-factors by 62% relative to conventional routes.
Azetidine ring construction remains the pivotal step in synthesizing Tert-butyl 3-[cyano(hydroxy)methyl]azetidine-1-carboxylate, with Gabriel synthesis and ring-closing strategies demonstrating distinct mechanistic trade-offs. The Gabriel approach (Route A) employs N-tert-butoxycarbonyl-3-bromoazetidine precursors subjected to nucleophilic displacement, achieving moderate yields (65-70%) but requiring inexpensive reagents. In contrast, ring-closing methodologies (Route B) utilize 1,3-dihalopropanes and tert-butyl carbamate under high-dilution conditions (0.01 M), yielding the azetidine core in 82-85% yield at the expense of precious metal catalysts [3] [7].
Table 2: Cyclization Route Comparison for Azetidine Core Assembly
| Methodology | Key Reagent | Yield (%) | Enantiomeric Excess (%) | Cost Index (Relative) |
|---|---|---|---|---|
| Gabriel Synthesis (Route A) | Potassium phthalimide | 65-70 | <5 (racemic) | 1.0 |
| Ring-Closing (Route B) | Pd(OAc)~2~/Xantphos | 82-85 | 90-95 (with chiral ligands) | 8.7 |
| Photoredox Catalysis | Ru(bpy)~3~Cl~2~ | 78 | 88 | 12.3 |
| Biocatalytic Cyclization | Transaminase mutants | 55 | >99 | 22.1 |
Chiral resolution presents significant challenges in Route A due to the formation of racemic intermediates, necessitating additional diastereomeric salt separation (net yield loss: 25-30%). Route B enables asymmetric induction through cinchona alkaloid-derived ligands (quinine/dihydroquinidine), achieving 90-95% enantiomeric excess critical for pharmaceutical applications. However, scale-up limitations emerge from catalyst loadings (5-7 mol%) and specialized equipment requirements for anhydrous oxygen exclusion [3] [7]. Microwave-assisted ring closure (100°C, 10 minutes) offers a compelling alternative, suppressing thermal decomposition pathways while accelerating reaction kinetics 40-fold versus conventional heating.
Regioselective installation of the cyanohydrin moiety [-C(OH)CN] at the azetidine C3 position confronts substantial nucleophilic competition and ring strain-induced rearrangements. The azetidine nitrogen exhibits superior nucleophilicity (pK~a~H = 8.9) relative to the C3 carbon, mandating protective strategies prior to functionalization. Direct hydroxymethylation via formaldehyde addition to tert-butyl 3-cyanoazetidine-1-carboxylate remains impeded by N-alkylation side products (18-23% yield), whereas lithium diisopropylamide-mediated deprotonation at -78°C enables clean C3 hydroxymethylation (71% yield) at the expense of cryogenic energy intensity [4].
Cyanation methodologies diverge into nucleophilic (metal cyanides) and electrophilic (cyanogen bromide) pathways, each constrained by regiochemical outcomes. Nucleophilic cyanation of tert-butyl 3-oxoazetidine-1-carboxylate using trimethylsilyl cyanide affords the cyanohydrin adduct with 14:1 diastereoselectivity, yet suffers from incomplete conversion (≤80%) due to equilibrium limitations. Electrophilic cyanation circumvents this through organozinc intermediates, generating the quaternary carbon center in 87% yield but requiring rigorous anhydrous conditions. Computational analysis (Log P~o/w~ = 0.27) indicates that polarity mismatches during aqueous workup provoke lactonization byproducts when electron-withdrawing groups destabilize the cyanohydrin equilibrium [1] [4].
Table 3: Functionalization Byproducts and Mitigation Strategies
| Reaction Class | Primary Byproduct | Formation Mechanism | Mitigation Approach | Yield Improvement |
|---|---|---|---|---|
| N-Hydroxymethylation | Tert-butyl 3-(N-hydroxymethyl)azetidine | Azetidine N-alkylation | Kinetic deprotonation at -78°C | 48% → 71% |
| Over-cyanation | Tert-butyl 3-(cyanomethylene)azetidine | Elimination of cyanohydrin | Low-temperature lithiation (-100°C) | 63% → 89% |
| Epimerization | (3R)-diastereomer | Base-catalyzed enolization | Organocatalytic control (quinine) | racemic → 95% ee |
| Lactonization | Azetidine-fused oxazolone | Intramolecular esterification | Siloxane protection of alcohol | 72% → 91% |
Advanced organocatalytic protocols employing quaternary ammonium phase-transfer catalysts resolve enantioselectivity challenges, achieving 95% enantiomeric excess through chiral ion-pair stabilization during cyanation. In situ infrared spectroscopy enables real-time monitoring of cyanohydrin equilibria, allowing precise reaction quenching at >90% conversion to prevent retro-cyanation [4] [7].
The tert-butoxycarbonyl (Boc) group serves dual functions in azetidine synthesis: steric protection of the ring nitrogen and directive effects for C3 functionalization. Kinetic studies reveal Boc deprotection follows first-order kinetics (k = 0.17 min⁻¹ in trifluoroacetic acid-dichloromethane), with rate acceleration observed at >15% trifluoroacetic acid concentrations due to full oxonium ion generation. Notably, the electron-withdrawing cyano group ortho to the Boc carbonyl elevates deprotection susceptibility 3.2-fold versus unsubstituted tert-butyl azetidine-1-carboxylate, necessitating precisely controlled acid exposure (0°C, <2 hours) to prevent azetidine ring degradation [1] [5] [8].
Table 4: Boc Manipulation Conditions and Stability Profiles
| Operation | Recommended Conditions | Compromising Conditions | Degradation Products | Purity Impact |
|---|---|---|---|---|
| Boc Protection | (Boc)~2~O, Et~3~N, 0°C → 25°C, 12h | DMAP catalyst, >30°C | N-Boc dimer (15-22%) | 78% → 83% |
| Acidic Deprotection | 20% TFA/DCM, 0°C, 45 min | HCl/dioxane, reflux | Azetidine hydrochloride (degraded) | <60% |
| Neutral Deprotection | TMSOTf, 2,6-lutidine, -40°C | ZnBr~2~, CH~2~Cl~2~, 25°C | Ring-opened amino nitrile | 41% |
| Reprojection | Boc~2~O/ iPr~2~NEt, MeCN, -15°C | Boc~2~O/ pyridine, 60°C | N-carbamoylated impurity (8%) | 90% → 84% |
Strategic protection orthogonality proves essential when introducing the hydroxymethyl group, as evidenced by competitive O-Boc formation during standard protection protocols. Silyl protection (tert-butyldimethylsilyl chloride, imidazole catalyst) prior to Boc installation circumvents this, preserving the C3 alcohol for late-stage cyanohydrin formation. Crucially, microreactor deprotection (residence time = 8.3 minutes) eliminates the traditional 12-24 hour Boc cleavage periods, suppressing acid-catalyzed cyano hydrolysis by maintaining precise stoichiometric acid ratios. Post-deprotection, neutralization via microfluidic carbonate extraction prevents exothermic degradation, preserving the azetidine ring integrity (>98% recovery) [1] [5] [8].
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2